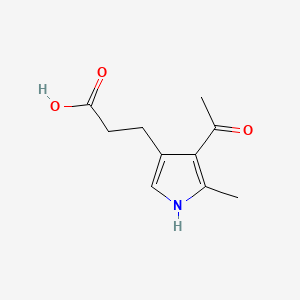

1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl-

Description

Contextualization of Pyrrole (B145914) Core Structures in Organic Synthesis and Heterocyclic Chemistry

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a foundational scaffold in organic synthesis and heterocyclic chemistry. wikipedia.org Its unique electronic properties, arising from the delocalization of the nitrogen lone pair of electrons within the aromatic system, confer a high degree of reactivity and versatility. chemicalbook.com This makes the pyrrole nucleus a key building block in the synthesis of a vast array of complex molecules. Pyrrole and its derivatives are integral components of many natural products, including heme, chlorophyll, and vitamin B12, highlighting their fundamental role in biological systems. wikipedia.org In medicinal chemistry, the pyrrole scaffold is a privileged structure, appearing in numerous pharmaceuticals with diverse therapeutic applications, such as atorvastatin (B1662188) (Lipitor), a leading cholesterol-lowering drug. syrris.comrsc.org The ability of the pyrrole ring to engage in various chemical transformations, including electrophilic substitution and cycloaddition reactions, further underscores its importance to synthetic chemists. wikipedia.orgchemicalbook.com

Overview of the Structural Features and Reactivity Principles of Pyrrole-3-propanoic Acid Frameworks

Pyrrole-3-propanoic acid frameworks are characterized by a propanoic acid side chain attached to the third position of the pyrrole ring. This structural arrangement combines the aromaticity and reactivity of the pyrrole core with the functionality of a carboxylic acid. The propanoic acid moiety can participate in a variety of reactions, including esterification, amidation, and reduction, providing a handle for further molecular elaboration.

The reactivity of the pyrrole ring itself is significantly influenced by the nature and position of its substituents. In the case of 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl-, the acetyl group at the 4-position acts as an electron-withdrawing group, which can deactivate the pyrrole ring towards electrophilic substitution. Conversely, the methyl group at the 5-position is an electron-donating group, which can enhance the electron density of the ring. The interplay of these electronic effects, along with the steric hindrance they may impose, governs the regioselectivity of reactions involving the pyrrole nucleus.

Identification of 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl- within Complex Pyrrolic Systems

The specific compound, 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl-, is identified by its unique chemical structure and can be definitively characterized using a combination of spectroscopic and analytical techniques. While detailed research findings on this specific molecule are not extensively available in the public domain, its identity is established through its Chemical Abstracts Service (CAS) number, 38664-17-4, and its molecular formula, C10H13NO3. bldpharm.comaaronchem.com

In a research context, the structural elucidation of this compound would typically involve:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the confirmation of the connectivity of the acetyl, methyl, and propanoic acid groups to the pyrrole ring.

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the exact molecular weight and elemental composition of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups present, such as the N-H bond of the pyrrole, the carbonyl groups of the acetyl and carboxylic acid moieties, and the O-H bond of the carboxylic acid.

Below is a data table summarizing the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | 3-(4-acetyl-5-methyl-1H-pyrrol-3-yl)propanoic acid |

| CAS Number | 38664-17-4 |

| Molecular Formula | C10H13NO3 |

| Molecular Weight | 195.22 g/mol |

Historical Perspectives on the Discovery and Initial Academic Investigations of Related Pyrrole Compounds

The history of pyrrole chemistry dates back to 1834 when it was first detected by F. F. Runge as a component of coal tar. rgmcet.edu.in The name "pyrrole" is derived from the Greek word "pyrrhos," meaning "fiery," which alludes to the red color it imparts to a pine splint moistened with hydrochloric acid. The correct structure of pyrrole was later established by Adolf von Baeyer in 1870. rgmcet.edu.in

The late 19th century witnessed seminal discoveries in the synthesis of pyrrole derivatives, which laid the groundwork for modern heterocyclic chemistry. In 1884, German chemists Carl Paal and Ludwig Knorr independently reported a method for synthesizing substituted furans from 1,4-diketones. wikipedia.org This reaction was subsequently adapted for the synthesis of pyrroles and thiophenes and is now famously known as the Paal-Knorr synthesis. rgmcet.edu.inwikipedia.org This method involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to form the pyrrole ring. alfa-chemistry.com

Also in 1884, Ludwig Knorr developed another powerful method for pyrrole synthesis, now known as the Knorr pyrrole synthesis. wikipedia.org This reaction involves the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group. wikipedia.org These classical synthetic routes, along with the Hantzsch pyrrole synthesis, remain cornerstones of pyrrole chemistry and are still widely used today. syrris.com The development of these methods was crucial for the early investigations into the properties and reactivity of a wide range of substituted pyrroles, paving the way for the synthesis of more complex pyrrolic structures, including the framework of 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl-.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-acetyl-5-methyl-1H-pyrrol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-6-10(7(2)12)8(5-11-6)3-4-9(13)14/h5,11H,3-4H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNZIZPJYPBTHTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CN1)CCC(=O)O)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40238229 | |

| Record name | Pentafluorobenzyl 2-methyl-3-acetyl-4-(3-propionate)pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40238229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38664-17-4, 90663-63-1 | |

| Record name | 4-Acetyl-5-methyl-1H-pyrrole-3-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38664-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentafluorobenzyl 2-methyl-3-acetyl-4-(3-propionate)pyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090663631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentafluorobenzyl 2-methyl-3-acetyl-4-(3-propionate)pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40238229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1h Pyrrole 3 Propanoic Acid, 4 Acetyl 5 Methyl and Its Structural Analogues

Classical and Contemporary Ring-Forming Strategies for Pyrrole (B145914) Synthesis Applicable to 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl-

The construction of the pyrrole ring is a well-established field in organic chemistry, with several named reactions providing reliable pathways to this heterocyclic system. nih.govresearchgate.net These methods, while classical, have been continuously refined to improve yields, expand substrate scope, and incorporate greener reaction conditions. rgmcet.edu.in

Paal-Knorr Condensation and its Modern Variants

The Paal-Knorr synthesis, first reported independently by Carl Paal and Ludwig Knorr in 1884, is a cornerstone method for the synthesis of pyrroles. wikipedia.orgsynarchive.com It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), typically under acidic conditions, to yield the corresponding pyrrole. researchgate.netorganic-chemistry.org This method is highly versatile, allowing for the synthesis of a wide range of substituted pyrroles. wikipedia.org

The synthesis of 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl- via the Paal-Knorr reaction would conceptually involve the reaction of a suitably substituted 1,4-dicarbonyl precursor with an appropriate amine. The core mechanism proceeds through the formation of a hemiaminal, followed by cyclization and subsequent dehydration to afford the aromatic pyrrole ring. wikipedia.org

Modern Variants: Contemporary modifications to the Paal-Knorr synthesis have focused on milder reaction conditions and the use of more environmentally benign catalysts. bohrium.com These advancements address the limitations of classical approaches, which often require harsh acidic conditions and prolonged heating that can be detrimental to sensitive functional groups. researchgate.netrgmcet.edu.in

Modern variants include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields.

Use of solid acid catalysts: Heterogeneous catalysts such as clays (B1170129) (e.g., montmorillonite (B579905) KSF), silica (B1680970) sulfuric acid, and tungstate (B81510) sulfuric acid offer advantages like easier product separation and catalyst recyclability. rgmcet.edu.in

Green catalysts: Novel catalysts like saccharin (B28170) and even natural sources such as grape juice have been explored to promote the condensation under milder conditions. rgmcet.edu.inbohrium.com

Lewis acid catalysis: In addition to Brønsted acids, Lewis acids can be employed to facilitate the reaction, which can be beneficial for substrates with acid-sensitive functionalities. semanticscholar.org

| Catalyst/Condition | Description | Advantages |

| Traditional Acids | Brønsted acids like H₂SO₄, HCl, p-TsOH. rgmcet.edu.in | Well-established, effective for many substrates. |

| Microwave Irradiation | Use of microwave energy to accelerate the reaction. | Reduced reaction times, often higher yields. |

| Solid Acid Catalysts | Heterogeneous catalysts like zeolites, clays, and supported acids. rgmcet.edu.in | Ease of separation, reusability, often milder conditions. rgmcet.edu.in |

| Green Catalysts | Catalysts derived from natural sources or those with low environmental impact, e.g., saccharin. rgmcet.edu.in | Environmentally benign, mild reaction conditions. bohrium.com |

| Lewis Acids | Catalysts like ZnCl₂, FeCl₃. organic-chemistry.org | Can be used for acid-sensitive substrates. |

Knorr Pyrrole Synthesis and Related Condensations

The Knorr pyrrole synthesis, another classical method developed by Ludwig Knorr, involves the condensation of an α-amino-ketone with a β-ketoester or other compound containing an active methylene (B1212753) group. semanticscholar.org This reaction is particularly useful for the synthesis of polysubstituted pyrroles with specific regiochemistry.

A potential retrosynthetic analysis for 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl- using a Knorr-type approach would involve the disconnection of the pyrrole ring to an α-aminoketone and a β-dicarbonyl compound. The reaction typically proceeds under acidic conditions, with acetic acid often used as the solvent. semanticscholar.org

A catalytic version of the Knorr pyrrole synthesis has been developed, which involves the dehydrogenative coupling of amino alcohols with keto esters, producing hydrogen as a byproduct. This modern approach offers a more atom-economical route to highly functionalized pyrroles.

Hantzsch Pyrrole Synthesis and Cycloaddition Approaches

The Hantzsch pyrrole synthesis is a three-component reaction involving an α-halo ketone, a β-ketoester, and ammonia or a primary amine. researchgate.net This method provides a convergent approach to constructing the pyrrole ring. For the target molecule, this would entail the careful selection of three appropriate building blocks that would assemble to form the desired substitution pattern.

Recent advancements in this area include photoinduced Hantzsch-type reactions. For example, the reaction between α-bromo ketones and enaminones in the presence of a photocatalyst can lead to polysubstituted pyrroles under mild conditions. nih.gov

Cycloaddition reactions, while not a classical named synthesis for pyrroles, represent a powerful modern strategy. These reactions, such as [3+2] or [4+1] cycloadditions, can provide access to highly substituted pyrroles with excellent control over stereochemistry and regiochemistry.

Barton-Zard Reaction and Nitroalkane-Based Syntheses

The Barton-Zard reaction is a powerful method for the synthesis of pyrroles from the reaction of a nitroalkene with an isocyanoacetate. This reaction proceeds via a base-catalyzed Michael addition, followed by cyclization and elimination of the nitro group. This approach is particularly valuable for accessing pyrroles with a variety of substitution patterns.

Syntheses based on nitroalkanes offer another versatile route. The reaction of nitroalkanes with various electrophiles and subsequent cyclization can lead to the formation of the pyrrole ring. These methods are advantageous due to the wide availability of nitroalkanes and the ability to introduce diverse functional groups.

Van Leusen Pyrrole Synthesis utilizing Tosyl Methyl Isocyanide (TosMIC)

The Van Leusen pyrrole synthesis is a base-catalyzed reaction between an α,β-unsaturated ketone, aldehyde, or imine and tosylmethyl isocyanide (TosMIC). This reaction is a [3+2] cycloaddition that provides a direct route to 3,4-disubstituted pyrroles.

A mechanochemical Van Leusen pyrrole synthesis has been developed, offering a solvent-free and efficient method for preparing 3,4-disubstituted pyrroles. This approach is compatible with a range of electron-withdrawing groups.

Metal-Catalyzed Synthetic Pathways for Pyrrole-3-propanoic acid Derivatives

In recent years, metal-catalyzed reactions have emerged as powerful tools for the synthesis of heterocycles, including pyrroles. These methods often offer high efficiency, selectivity, and functional group tolerance.

Ruthenium-catalyzed three-component reactions of ketones, amines, and vicinal diols can produce various substituted pyrroles in good yields. This approach allows for the convergent assembly of the pyrrole ring from readily available starting materials.

Palladium-catalyzed cross-coupling reactions are also instrumental in the synthesis of functionalized pyrroles. For instance, the synthesis of substituted pyrroles from internal alkynes has been demonstrated using a palladium catalyst. The mechanism involves an oxidative addition, migratory insertion, and subsequent isomerization and cyclization steps. nih.gov

Iron-catalyzed syntheses of N-substituted pyrroles in water have also been reported, providing an inexpensive and practical method. For example, the Paal-Knorr condensation of 2,5-dimethoxytetrahydrofuran (B146720) with various amines can be effectively catalyzed by iron(III) chloride in water. organic-chemistry.org

| Metal Catalyst | Reaction Type | Reactants | Advantages |

| Ruthenium | Three-component reaction | Ketones, amines, vicinal diols | Convergent synthesis, good yields. |

| Palladium | Cyclization of alkynes | Internal alkynes, aryl bromides, amines nih.gov | Access to highly substituted pyrroles. |

| Iron | Paal-Knorr type condensation | 2,5-Dimethoxytetrahydrofuran, amines organic-chemistry.org | Inexpensive, environmentally friendly (water solvent). organic-chemistry.org |

| Manganese | Dehydrogenative coupling (Knorr-type) | Amino alcohols, keto esters | Atom-economical, forms H₂ as byproduct. |

Palladium-Catalyzed Cyclization and Coupling Reactions

Palladium catalysis has emerged as a powerful tool for the construction of complex heterocyclic frameworks, including substituted pyrroles. The Narasaka-Heck reaction, a palladium-catalyzed cyclization of γ,δ-unsaturated oxime esters, provides an efficient route to various N-heterocyclic compounds, including pyrroles. nih.gov This methodology can be extended to the synthesis of spirocyclic pyrrolines through a sequential Narasaka-Heck cyclization, C–H activation, and [4 + 2] annulation cascade. nih.gov In this process, a spiro-palladacycle intermediate is formed, which then undergoes regioselective insertion of a C2 synthon to assemble the final spirocyclic pyrroline (B1223166) structure. nih.gov

Furthermore, palladium-catalyzed multicomponent reactions offer a streamlined approach to complex pyrrole derivatives. For instance, a three-component tandem cyclization of 2-(2,3-allenyl)acylacetates, organic halides, and amines has been developed for the synthesis of 4,5-dihydro-1H-pyrrole derivatives. researchgate.net This reaction demonstrates broad substrate scope, tolerating a variety of aromatic and aliphatic amines as well as aromatic and alkenic iodides. researchgate.net The versatility of palladium catalysis is also highlighted in the synthesis of fused polycyclic pyrrole derivatives through sequential reactions involving allene (B1206475) intermediates. sci-hub.st

| Reaction Type | Catalyst/Reagents | Key Intermediates | Product Type | Reference |

| Narasaka-Heck/C-H activation/[4+2] annulation | Palladium catalyst, 2-chlorobenzoic acid or ethyl phenylpropiolate | Spiro-palladacycle | Spirocyclic pyrrolines | nih.gov |

| Three-component tandem cyclization | Palladium catalyst | Allene intermediates | 4,5-Dihydro-1H-pyrrole derivatives | researchgate.net |

| Sequential reaction via allene intermediates | Pd(Ph3P)2Cl2, CuI | Vinylallene, [3+2] cycloadduct | Fused polycyclic pyrroles | sci-hub.st |

Gold-Catalyzed Cascade Reactions and Hydroamination

Gold catalysts, particularly gold(I) complexes, have gained prominence in the synthesis of pyrroles due to their ability to activate alkynes under mild conditions. organic-chemistry.orgacs.org A notable example is the gold(I)-catalyzed cascade reaction that enables the modular synthesis of multi-substituted pyrroles from acyclic substrates. organic-chemistry.org This reaction proceeds via an autotandem catalysis mechanism, where a single gold catalyst facilitates both the initial addition of a gold-acetylide to an acetal (B89532) and the subsequent 5-endo-dig cyclization and aromatization. organic-chemistry.orgacs.org This formal [3 + 2] annulation strategy offers excellent functional group tolerance. organic-chemistry.org

Gold catalysis is also effective in promoting intramolecular reactions between pyrroles and alkynes, leading to dearomatization and the formation of 2,2-disubstituted-2H-pyrroles. nih.gov This tandem catalysis involves the initial formation of a 2-alkynylphenyl-3-pyrrole intermediate, followed by a catalytic cycloisomerization. nih.gov Furthermore, gold-catalyzed cascade reactions of yne-enones with iminooxindoles have been developed to access functionalized 3,2′-pyrrolidinyl-spirooxindoles with high reactivity and excellent cis-selectivity. acs.org

| Reaction Type | Catalyst | Key Steps | Product Type | Reference |

| Cascade Reaction | Gold(I) catalyst, AgOTf | Gold-acetylide addition, 5-endo-dig cyclization, aromatization | Multi-substituted pyrroles | organic-chemistry.org |

| Intramolecular Pyrrole-Alkyne Coupling | Gold catalyst, isoxazole (B147169) cocatalyst | Formation of 2-alkynylphenyl-3-pyrroles, cycloisomerization | 2,2-disubstituted-2H-pyrroles | nih.gov |

| Cascade Cycloisomerization/(3+2) Annulation | Gold catalyst | Cycloisomerization of yne-enones, annulation with iminooxindoles | 3,2′-Pyrrolidinyl-spirooxindoles | acs.org |

Indium(III) Chloride Catalysis in Pyrrole Formation

Indium(III) chloride has proven to be an effective catalyst for the synthesis of substituted pyrroles. It catalyzes the intramolecular cyclization of homopropargyl azides to afford a broad range of pyrroles and bispyrroles in good yields. nih.govacs.org This method proceeds with complete 5-endo-dig regioselectivity and involves the loss of molecular nitrogen. nih.govacs.org A proposed mechanism suggests the coordination of the indium catalyst to the alkyne, followed by intramolecular attack of the azide, cyclization, and subsequent rearrangement to the pyrrole ring. nih.gov

Furthermore, indium(III) chloride can catalyze a one-pot, three-component reaction for the synthesis of highly substituted pyrroles from easily accessible starting materials. thieme-connect.com This multicomponent approach is notable for its operational simplicity, as it does not require the exclusion of air or moisture. thieme-connect.com The catalyst demonstrates superiority over other investigated catalysts for this transformation. thieme-connect.com Indium salts are also effective in Paal-Knorr type condensations of γ-diketones with amines under solvent-free conditions, providing N-substituted pyrroles in high to excellent yields. scispace.com

| Starting Materials | Catalyst | Reaction Conditions | Product Type | Yield | Reference |

| Homopropargyl azides | InCl3 (5 mol%) | DCE, 80 °C, 18 h | Substituted pyrroles | Good | nih.govacs.org |

| Acetylene, amine, silyl (B83357) enol ether | InCl3 (10 mol%) | PhCl, reflux, 1-10 h | Highly substituted pyrroles | 67-88% | thieme-connect.com |

| γ-Diketones, amines/diamines | InBr3, InCl3, or In(OTf)3 | Room temperature, solvent-free | N-substituted pyrroles | 81-98% | scispace.com |

Iron(III) Chloride Catalyzed Multicomponent Reactions

Iron(III) chloride is an environmentally benign and sustainable metal catalyst that has been successfully employed in the synthesis of N-aryl substituted pyrroles through an efficient and operationally simple three-component coupling reaction. tandfonline.com This method utilizes readily available starting materials such as nitroalkenes, 1,3-dicarbonyl compounds, and primary aromatic amines. tandfonline.com The reaction proceeds through a catalytic sequence of Fe(III)-catalyzed amination, Michael addition, and cycloisomerization to afford the desired N-aryl pyrroles in good yields. tandfonline.com

The use of iron(III) chloride also extends to the Paal-Knorr condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamides in water. organic-chemistry.org This practical and economical method provides N-substituted pyrroles under very mild reaction conditions with good to excellent yields. organic-chemistry.org The versatility of multicomponent reactions in pyrrole synthesis is well-documented, offering high atom economy and bond-forming efficiency. bohrium.comrsc.orgrsc.org

| Starting Materials | Catalyst | Reaction Conditions | Key Steps | Product Type | Reference |

| Nitroalkenes, 1,3-dicarbonyl compounds, primary aromatic amines | FeCl3 | Nitromethane, 100 °C | Amination/Michael/cycloisomerization | N-aryl substituted pyrroles | tandfonline.com |

| 2,5-Dimethoxytetrahydrofuran, amines/sulfonamides | FeCl3 | Water, mild conditions | Paal-Knorr condensation | N-substituted pyrroles | organic-chemistry.org |

Green Chemistry Approaches and Sustainable Synthesis of 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl- Precursors

In recent years, there has been a significant shift towards the development of sustainable and environmentally friendly synthetic methodologies. nih.govmdpi.com Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds like pyrroles to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. semanticscholar.org

Photo- and Electro-chemical Synthesis of Substituted Pyrroles

Photochemical and electrochemical methods have emerged as powerful tools for sustainable organic synthesis, offering new pathways for the construction of substituted pyrroles. rsc.orgrsc.org These methods often proceed under mild conditions and can provide access to diverse pyrrole structures from various nitrogen-containing precursors. rsc.orgrsc.org

Visible-light-mediated photocatalysis has been utilized for the metal-free synthesis of highly substituted pyrroles via three-component reactions. rsc.org For instance, the use of an organic dye as a photocatalyst can facilitate the [3 + 2] annulation of vinyl azides with α-carbonyl alkenes. rsc.org Electrochemical synthesis provides another green alternative, enabling oxidative annulation reactions. An example is the electrochemical oxidative annulation of primary amines with aldehydes or ketones to produce polysubstituted pyrroles. rsc.org Furthermore, an efficient electrochemical synthesis of 1,2,3-trisubstituted pyrroles has been developed from the one-pot, three-component reaction of β-dicarbonyl compounds, aldehydes, and amines. researchgate.net

| Method | Precursors | Key Features | Product Type | Reference |

| Visible-light photocatalysis | Vinyl azides, α-carbonyl alkenes | Metal-free, [3+2] annulation | Highly substituted pyrroles | rsc.org |

| Electrochemical synthesis | Primary amines, aldehydes/ketones | Oxidative annulation | Polysubstituted pyrroles | rsc.org |

| Electrochemical synthesis | β-dicarbonyl compounds, aldehydes, amines | One-pot, three-component reaction | 1,2,3-trisubstituted pyrroles | researchgate.net |

Microwave-Assisted and Ultrasound-Promoted Pyrrole Cyclizations

Microwave irradiation and ultrasound have become valuable techniques in organic synthesis, often leading to shorter reaction times, higher yields, and improved purity compared to conventional heating methods. researchgate.netpensoft.net These energy sources can promote various cyclization reactions for the synthesis of pyrroles and their derivatives.

Microwave-assisted organic synthesis (MAOS) has been successfully applied to the Paal-Knorr cyclization of 1,4-dicarbonyl compounds. pensoft.net For example, the synthesis of N-substituted pyrroles from 2,5-hexanedione (B30556) and primary amines is significantly accelerated by microwave irradiation, with the reaction time being drastically reduced in the presence of N-bromosuccinimide (NBS) as a catalyst under solvent-free conditions. pensoft.net Microwave irradiation also facilitates the tandem hydroamination and oxidative cyclization of natural amino acids with diethyl acetylenedicarboxylate (B1228247) to produce functionalized pyrrole derivatives. researchgate.net

Ultrasound irradiation promotes chemical reactions through acoustic cavitation, which can lead to higher yields and shorter reaction times under milder conditions. researchgate.netacs.org A straightforward synthesis of substituted pyrroles has been achieved using a zirconium chloride-catalyzed modified Paal-Knorr method under ultrasound irradiation in a solvent-free medium. researchgate.net This approach provides easy access to various substituted pyrroles in good to excellent yields with short reaction times. researchgate.net Ultrasound has also been employed in the one-pot condensation for the synthesis of novel pyrrole dihydropyrimidinones in a green solvent, demonstrating a simple, safe, and eco-friendly synthetic approach. researchgate.net

| Energy Source | Reaction Type | Catalyst/Reagents | Key Advantages | Product Type | Reference |

| Microwave | Paal-Knorr cyclization | N-bromosuccinimide (NBS) | Reduced reaction time, solvent-free | N-substituted pyrroles | pensoft.net |

| Microwave | Tandem hydroamination/oxidative cyclization | Copper oxide | Faster reaction, high yields | Functionalized pyrroles | researchgate.net |

| Ultrasound | Modified Paal-Knorr | Zirconium chloride | Short reaction times, solvent-free, high yields | Substituted pyrroles | researchgate.net |

| Ultrasound | One-pot condensation | Lactic acid (solvent) | Eco-friendly, simple, safe | Pyrrole dihydropyrimidinones | researchgate.net |

Solvent-Free and Aqueous Medium Reactions for Pyrrole Ring Construction

The principles of green chemistry have driven the development of synthetic protocols that minimize or eliminate the use of hazardous organic solvents. researchgate.netnih.gov For the construction of polysubstituted pyrrole rings, such as that in 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl-, significant progress has been made in utilizing solvent-free conditions or benign aqueous media. orgchemres.orgresearchgate.net These approaches often employ energy sources like microwave irradiation and ultrasonication to accelerate reaction rates and improve yields. pensoft.netresearchgate.netnih.gov

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions, often leading to higher yields and shorter reaction times with the benefits of a greener process. pensoft.netorganic-chemistry.org The Paal-Knorr reaction, a classic method for pyrrole synthesis involving the condensation of a 1,4-dicarbonyl compound with a primary amine, is particularly amenable to microwave irradiation under solvent-free or aqueous conditions. organic-chemistry.orgresearchgate.netwikipedia.org For instance, N-substituted pyrroles can be expeditiously synthesized by reacting 2,5-dimethoxytetrahydrofuran with various amines under solventless conditions, catalyzed by molecular iodine and microwave irradiation. nih.govmdpi.com Similarly, the reaction of 2,5-hexanedione with primary amines has been effectively catalyzed by N-bromosuccinimide (NBS) under solvent-free microwave conditions, drastically reducing reaction times. pensoft.net Organocatalysts, such as salicylic (B10762653) acid, have also been successfully employed in solvent-free, microwave-assisted Paal-Knorr syntheses, achieving high conversions in mere seconds. pensoft.netresearchgate.net

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional heating. nih.govnih.gov Ultrasound irradiation can enhance reaction rates and yields under mild conditions. researchgate.net The Paal-Knorr synthesis of substituted pyrroles has been successfully performed under solvent-free conditions using ultrasound irradiation with zirconium chloride as an efficient Lewis acid catalyst. researchgate.net This method offers easy access to various substituted pyrroles in good to excellent yields with short reaction times. researchgate.net Aqueous media are also highly compatible with sonochemical methods. nih.gov For example, the synthesis of highly substituted pyrroles has been achieved in aqueous media without any catalyst, demonstrating the utility of ultrasound in promoting green chemical transformations. semanticscholar.org

Mechanochemical Synthesis: Mechanochemistry, which involves inducing reactions by grinding solid reactants together, represents a truly solvent-free synthetic method. thieme-connect.comacs.org The van Leusen pyrrole synthesis, which can produce 3,4-disubstituted pyrroles, has been adapted to mechanochemical conditions using ball milling, providing moderate to excellent yields. acs.orgorganic-chemistry.org This approach is compatible with a range of electron-withdrawing groups. acs.org Furthermore, a metal-free, mechanochemical synthesis of polyyne-substituted pyrroles has been achieved by simply grinding 1-haloalkynes, pyrroles, and potassium carbonate, showcasing a simple and effective route for C-H functionalization under solventless conditions. thieme-connect.com

The synthesis of the target compound, 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl-, could plausibly be adapted from these green methodologies. A retrosynthetic analysis based on the Paal-Knorr reaction suggests a 1,4-dicarbonyl precursor like 3-acetyl-4-oxohexanoic acid or a suitable derivative, which could be condensed with an ammonia source under microwave or ultrasonic irradiation in an aqueous or solvent-free system.

| Method | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Microwave-Assisted | 2,5-Dimethoxytetrahydrofuran, Aniline | Iodine (5 mol%), Solvent-free, MW | 95% | nih.gov |

| Microwave-Assisted | 2,5-Hexanedione, 4-Bromoaniline | Salicylic acid, Solvent-free, MW, 15s | 92% | pensoft.net |

| Ultrasound-Assisted | Acetonylacetone, Alkyl/Aryl amines | ZrCl₄, Solvent-free, Ultrasound, 7-180 min | High | researchgate.net |

| Aqueous Medium | Hexa-2,5-dione, Aliphatic/Aromatic amines | Water, Reflux | Good to Excellent | researchgate.net |

| Mechanochemical | TosMIC, α,β-Unsaturated Ketones | K₂CO₃, Ball milling | Moderate to Excellent | acs.org |

Stereoselective and Regioselective Synthesis of 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl- and its Chiral Analogues

Achieving specific substitution patterns (regioselectivity) and controlling stereochemistry are paramount in the synthesis of complex organic molecules. While the target compound, 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl-, is achiral, the synthesis of its chiral analogues requires advanced stereoselective methods. Furthermore, the placement of the distinct acetyl and propanoic acid groups at the C4 and C3 positions, respectively, demands a high degree of regiocontrol.

Regioselective Synthesis: Classical methods for pyrrole synthesis, such as the Knorr synthesis, involve the condensation of an α-amino-ketone with a β-dicarbonyl compound. wikipedia.org For the target molecule, this would require unsymmetrical starting materials, which can lead to the formation of regioisomeric products, complicating purification and reducing the yield of the desired isomer. The original Knorr reaction, for instance, typically involves two equivalents of a β-ketoester like ethyl acetoacetate (B1235776) to produce a symmetrically substituted pyrrole. wikipedia.org To achieve the specific 2,3,4,5-substitution pattern of the target compound, a regiocontrolled strategy is essential.

Modern synthetic methods offer solutions to these challenges. For example, a three-step, regiocontrolled synthesis of polysubstituted pyrroles has been developed utilizing a microwave-assisted Paal-Knorr reaction as the key cyclization step. organic-chemistry.orgresearchgate.net This approach starts from β-ketoesters, which are first homologated and then oxidized to provide the required 1,4-diketone precursor, ensuring the correct placement of substituents before the ring is formed. organic-chemistry.org Another strategy involves the post-synthesis functionalization of a pre-formed pyrrole ring, where selective halogenation followed by cross-coupling reactions like the Suzuki-Miyaura reaction can introduce substituents at specific positions. nih.gov

Stereoselective Synthesis of Chiral Analogues: The introduction of chirality into pyrrole-containing molecules is a significant area of research, given their prevalence in biologically active natural products and pharmaceuticals. nih.govrsc.org The synthesis of chiral analogues of 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl- can be approached in several ways.

One common strategy is to employ chiral starting materials. A new approach has been developed for synthesizing N-alkylpyrroles with a chiral substituent at the nitrogen atom via the Paal-Knorr reaction, using esters of amino acids as a readily available source of chirality. researchgate.net This method allows for the creation of chiral pyrrole derivatives where the stereocenter is not affected during the cyclization reaction. researchgate.net

Another powerful method involves the stereoselective addition of pyrroles to chiral reactants. For example, the regioselective addition of pyrroles to optically active nitrones under mild acidic conditions yields chiral pyrrolic N-hydroxylamines with high diastereoselectivity. rsc.org These adducts can serve as precursors to enantiomerically enriched non-proteinogenic α-amino acids, such as 2'- and 3'-pyrrolylglycines. rsc.org

Catalytic asymmetric synthesis provides a highly efficient route to chiral heterocycles. A notable example is the palladium-catalyzed asymmetric annulation between 5-bromopyrrole-2-carboxylate esters and vinyl aziridines. nih.govacs.org This reaction constructs chiral pyrrolopiperazinones, which are key intermediates in the enantioselective total synthesis of several pyrrole alkaloid natural products like (-)-longamide B and agesamides A and B. nih.govacs.org Such strategies could be adapted to create chiral analogues of the target compound by incorporating chiral side chains or by designing precursors that undergo asymmetric cyclization.

| Strategy | Description | Example Application | Reference |

|---|---|---|---|

| Chiral Pool Synthesis | Use of chiral starting materials, such as amino acid esters, in a Paal-Knorr reaction to introduce a chiral N-substituent. | Synthesis of N-alkylpyrroles with a chiral substituent at the nitrogen atom. | researchgate.net |

| Diastereoselective Addition | Nucleophilic addition of pyrroles to chiral nitrones to form chiral N-hydroxyamino esters as single diastereoisomers. | Access to enantio-enriched non-proteinogenic 2'- and 3'-pyrrolylglycines. | rsc.org |

| Catalytic Asymmetric Annulation | Pd-catalyzed asymmetric reaction between a substituted pyrrole and a chiral building block like a vinyl aziridine. | Enantioselective synthesis of pyrrole alkaloid natural products via chiral pyrrolopiperazinones. | nih.govacs.org |

Mechanistic Investigations of Synthetic Transformations Involving 1h Pyrrole 3 Propanoic Acid, 4 Acetyl 5 Methyl

Elucidation of Reaction Mechanisms for Pyrrole (B145914) Ring Formation (e.g., [3+2] Cycloadditions, Cyclocondensations, Oxidative Cyclizations)

The formation of the pyrrole ring is the critical step in the synthesis of 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl-. Several powerful strategies, each with distinct mechanisms, can be envisioned for constructing this specific heterocyclic core.

[3+2] Cycloadditions: These reactions involve the combination of a three-atom component with a two-atom component to form the five-membered pyrrole ring. nih.gov One of the most prominent examples is the Van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a 3-atom synthon that reacts with an electron-deficient alkene (a Michael acceptor). nih.govwikipedia.org For the target molecule, a potential Michael acceptor would be a derivative of ethyl 2-acetyl-3-methyl-4-oxohex-2-enoate. The mechanism involves a base-mediated Michael addition of TosMIC to the acceptor, followed by a 5-endo cyclization and subsequent elimination of the tosyl group to form the aromatic pyrrole ring. wikipedia.org

Another significant [3+2] cycloaddition strategy involves the reaction of mesoionic compounds, such as münchnones, with alkynes. wikipedia.orgwhiterose.ac.uk These 1,3-dipolar cycloadditions proceed to form an initial cycloadduct, which then expels carbon dioxide via a retro-Diels-Alder process to yield the substituted pyrrole. wikipedia.orgwikipedia.org The regioselectivity of this reaction is a key consideration in designing a route to the target compound. whiterose.ac.ukacs.org

Cyclocondensations: Classical condensation reactions remain highly effective for pyrrole synthesis. pharmaguideline.com The Paal-Knorr synthesis, for instance, involves the reaction of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. organic-chemistry.org To generate 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl-, a suitable precursor would be 4-acetyl-5-methyl-3-(2-carboxyethyl)-2,5-hexanedione. The mechanism proceeds under neutral or weakly acidic conditions, where the amine attacks the carbonyl groups, leading to cyclization and dehydration to form the pyrrole. organic-chemistry.org

The Knorr pyrrole synthesis is another powerful method, involving the condensation of an α-amino ketone with a compound having an activated methylene (B1212753) group, such as a β-ketoester. pharmaguideline.comwikipedia.org The synthesis of the target molecule via this route would likely involve the reaction between 3-amino-2-butanone and a β-ketoester like ethyl 2-acetyl-5-oxohexanoate. The mechanism begins with the formation of an imine, which tautomerizes to an enamine, followed by cyclization and elimination of water. wikipedia.org

Oxidative Cyclizations: Modern synthetic methods often employ oxidative cyclizations, particularly of enamines, to construct the pyrrole ring. acs.orgresearchgate.net These reactions can be promoted by various oxidants like potassium persulfate (K₂S₂O₈) or through electrochemical means. nih.govacs.orgresearchgate.net A potential mechanism involves the initial oxidation of a substituted enamine to generate an amino radical cation. nih.gov This radical species can then dimerize, followed by intramolecular C-N bond formation and subsequent oxidation and aromatization (with loss of ammonia) to furnish the polysubstituted pyrrole. nih.gov Transition-metal-catalyzed oxidative approaches have also been developed, for example, using Pd(II) to construct pyrroles from N-homoallylicamines and arylboronic acids through a cascade of C-C and C-N bond formation. organic-chemistry.org

Table 1: Comparison of Pyrrole Ring Formation Mechanisms

| Reaction Type | Key Precursors | General Mechanism | Applicability to Target Compound |

|---|---|---|---|

| [3+2] Cycloaddition (Van Leusen) | TosMIC, Michael Acceptor | Michael addition, 5-endo cyclization, elimination of tosyl group. wikipedia.org | Requires a specifically designed α,β-unsaturated dicarbonyl compound. |

| [3+2] Cycloaddition (Münchnone) | N-acylamino acid, Alkyne | In situ münchnone formation, 1,3-dipolar cycloaddition, retro-Diels-Alder (CO₂ extrusion). wikipedia.orgwikipedia.org | High modularity; regioselectivity is a critical factor to control. whiterose.ac.uk |

| Cyclocondensation (Paal-Knorr) | 1,4-dicarbonyl compound, Ammonia | Condensation of amine with both carbonyls, cyclization, dehydration. organic-chemistry.org | Requires synthesis of a complex, highly substituted 1,4-dicarbonyl precursor. |

| Cyclocondensation (Knorr) | α-amino ketone, β-ketoester | Imine/enamine formation, cyclization, dehydration, aromatization. wikipedia.org | A versatile and widely used method for polysubstituted pyrroles. pharmaguideline.com |

| Oxidative Cyclization | Enamines, Oxidant (e.g., K₂S₂O₈) | Oxidation to radical cation, dimerization, cyclization, aromatization. nih.gov | Offers a transition-metal-free route with readily available starting materials. acs.org |

Detailed Studies on Intermediate Species in the Synthesis of 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl- (e.g., Münchnone Intermediates, Enamines, Iminyl Radicals)

The transient species formed during synthesis are pivotal in determining the final product structure and yield. Understanding these intermediates provides insight into the reaction pathway.

Münchnone Intermediates: Münchnones (1,3-oxazolium-5-olates) are mesoionic aromatic compounds that are typically generated in situ for use in 1,3-dipolar cycloaddition reactions. wikipedia.org They are most commonly formed by the cyclodehydration of N-acylamino acids using reagents like acetic anhydride (B1165640). whiterose.ac.ukwikipedia.org For the synthesis of a pyrrole with the desired 3-propanoic acid and 5-methyl substituents, one could envision starting with N-(1-carboxyethyl)propanoic acid. Dehydration would form the corresponding münchnone, which could then be trapped by an alkyne dipolarophile, such as 3-butyn-2-one, to introduce the acetyl group at the 4-position after cycloaddition and CO₂ elimination. wikipedia.org While many münchnones are unstable, certain substituted variants can be isolated, allowing for more controlled studies of their reactivity. wikipedia.org

Enamine Intermediates: Enamines are critical intermediates in many classical pyrrole syntheses. nih.gov In the Paal-Knorr synthesis, the reaction between a 1,4-dicarbonyl compound and a primary amine is proposed to proceed through a hemiaminal, which then dehydrates to form an enamine prior to the rate-determining cyclization step. organic-chemistry.orgchemtube3d.com Similarly, the Knorr synthesis mechanism involves the tautomerization of an initially formed imine to an enamine, which facilitates the subsequent intramolecular cyclization. wikipedia.org Enamines are also the direct precursors in many oxidative cyclization strategies, where their nucleophilic character and activated C=C bond are exploited for ring construction. acs.orgresearchgate.net

Iminyl Radicals: While less common for this specific substitution pattern, radical-based methods offer alternative pathways for pyrrole synthesis. Iminyl radicals can be generated from various precursors and can participate in cyclization reactions. For example, Fe-catalyzed radical cycloadditions of enamides with 2H-azirines have been shown to produce substituted pyrroles under mild conditions. organic-chemistry.org A plausible, though speculative, route could involve the generation of a radical at a position that allows for a 5-endo-trig cyclization onto an imine or a related nitrogen-containing functional group to form the pyrrole ring. Visible-light photoredox catalysis has also emerged as a powerful tool for generating radical intermediates for use in [3+2] annulation strategies to build the pyrrole core. rsc.org

Kinetic and Thermodynamic Analysis of Reactions leading to 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl-

While specific kinetic and thermodynamic data for the synthesis of 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl- are not available, general principles derived from studies of related pyrrole syntheses can be applied.

The chemical polymerization of pyrrole has been studied kinetically, revealing complex reaction orders and the influence of oxidants and temperature on the reaction rate. researchgate.net For condensation reactions like the Paal-Knorr synthesis, the rate-determining step is typically the cyclization of the enamine intermediate. organic-chemistry.org The reaction is often accelerated by weak acids which catalyze the dehydration steps without promoting side reactions like furan (B31954) formation. organic-chemistry.org

Thermodynamic considerations often govern product stability and selectivity. In reactions that can yield multiple isomers, the thermodynamically controlled product is the most stable one, which is favored under conditions of equilibrium (e.g., higher temperatures, longer reaction times). mdpi.com Conversely, the kinetically controlled product is the one that is formed fastest and is favored under conditions that are irreversible (e.g., low temperatures, short reaction times). mdpi.com For the synthesis of a highly substituted pyrrole, thermodynamic factors will favor the formation of the stable aromatic ring. Variable-temperature NMR studies on related systems have been used to distinguish between kinetic and thermodynamic isomers. mdpi.com

Table 2: Hypothetical Kinetic and Thermodynamic Factors in Pyrrole Synthesis

| Parameter | Influence on Reaction | Example Application |

|---|---|---|

| Temperature | Affects reaction rate (kinetics) and equilibrium position (thermodynamics). Higher temperatures generally increase rates but may favor the thermodynamic product over the kinetic one. mdpi.com | In a Knorr synthesis, increasing temperature could accelerate the condensation but might also promote side reactions. |

| Catalyst Concentration | Can increase the rate of the reaction by lowering the activation energy of a key step. | Increasing the concentration of acetic acid in a Paal-Knorr synthesis can accelerate the dehydration steps. organic-chemistry.org |

| Reagent Stoichiometry | The ratio of reactants can influence the reaction pathway and suppress side-product formation. | Using an excess of the amine in a Paal-Knorr synthesis can drive the initial condensation equilibrium forward. organic-chemistry.org |

| Solvent Polarity | Can influence the stability of charged intermediates and transition states, thereby affecting reaction rates. | Polar solvents might stabilize charged intermediates in a [3+2] cycloaddition involving zwitterionic species like münchnones. |

Role of Catalysis and Additives in Directing Reaction Pathways for 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl- Synthesis

Catalysts and additives are instrumental in controlling the efficiency, selectivity, and scope of pyrrole synthesis.

Acid and Base Catalysis: Many traditional pyrrole syntheses rely on acid or base catalysis. The Paal-Knorr synthesis is typically accelerated by the addition of a weak acid, which facilitates the crucial dehydration steps. organic-chemistry.org The Hantzsch pyrrole synthesis, a reaction between β-ketoesters, ammonia, and α-haloketones, uses a base that acts as both a reactant and a catalyst. pharmaguideline.com The Van Leusen reaction requires a base to deprotonate the TosMIC reagent, initiating the Michael addition. wikipedia.org

Metal Catalysis: Modern synthetic chemistry has introduced a wide array of metal catalysts for pyrrole formation.

Silver and Gold Catalysis: Silver catalysts have been used in formal [3+2] cycloaddition reactions. organic-chemistry.org Gold(I) catalysts have been shown to promote cascades involving propargyl-Claisen rearrangement and cyclization to form pentasubstituted pyrroles. organic-chemistry.org

Copper Catalysis: Copper catalysts can promote oxidative coupling reactions and are used in reactions of ethynyl (B1212043) methylene cyclic carbamates with amines to yield polysubstituted pyrroles. organic-chemistry.orgresearchgate.net

Palladium and Rhodium Catalysis: Palladium(II) catalysts are effective in oxidative approaches that construct pyrroles from N-homoallylicamines. nih.govorganic-chemistry.org Rhodium catalysts have been used in annulation strategies to access pyrroles. acs.org

Iridium and Manganese Catalysis: Sustainable routes using iridium and manganese catalysts have been developed, which can form pyrroles from alcohols and amino alcohols, releasing only water and hydrogen as byproducts. organic-chemistry.orgnih.gov

Iron Catalysis: Iron(III) chloride is an economical and green catalyst for the Paal-Knorr condensation in water. organic-chemistry.orgorganic-chemistry.org Iron catalysts are also used in radical cycloaddition reactions. organic-chemistry.org

Additives/Reagents: In addition to catalysts, other reagents play key roles. In oxidative cyclizations, oxidants such as K₂S₂O₈, ceric ammonium (B1175870) nitrate (B79036) (CAN), or tert-butyl hydroperoxide (TBHP) are essential for driving the reaction. nih.govacs.orgresearchgate.net In münchnone-based syntheses, dehydrating agents like acetic anhydride are required to generate the reactive mesoionic intermediate from its N-acylamino acid precursor. whiterose.ac.uk

Stereochemical Control in the Synthesis of Pyrrole-3-propanoic Acid Frameworks

While the target molecule, 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl-, is achiral, the principles of stereochemical control are vital when synthesizing related chiral derivatives or when using chiral precursors. The synthesis of pyrrole frameworks can involve the creation or transfer of stereochemical information.

For instance, in a [3+2] cycloaddition reaction, if one of the reacting partners (e.g., the Michael acceptor in a Van Leusen synthesis) contains a stereocenter, it can influence the diastereoselectivity of the initial cycloadduct formation. nih.gov Even though subsequent aromatization eliminates the newly formed stereocenters on the ring, the stereochemistry of the starting material can be crucial for directing the reaction pathway or for the synthesis of related, non-aromatic dihydropyrrole intermediates. acs.org

The use of chiral catalysts can induce enantioselectivity in pyrrole synthesis, leading to the formation of optically active products. This is particularly relevant in the synthesis of chiral pyrrolidine (B122466) derivatives via 1,3-dipolar cycloadditions, which can then be oxidized to the corresponding pyrroles. tandfonline.com The stereochemical outcome of such reactions is dictated by the geometry of the transition state, which is influenced by the interaction between the substrates and the chiral catalyst.

Derivatization and Functionalization Strategies for the 1h Pyrrole 3 Propanoic Acid, 4 Acetyl 5 Methyl Scaffold

Functional Group Transformations of the Propanoic Acid Moiety in 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl-

The propanoic acid side chain at the C3 position is a primary site for functionalization, enabling the synthesis of various esters, amides, and alcohol derivatives.

The carboxylic acid of 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl- can be readily converted into esters and amides, which are common modifications in medicinal chemistry to alter properties such as solubility, stability, and bioavailability.

Esterification: Standard esterification procedures can be employed. Acid-catalyzed esterification (Fischer esterification) involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). Alternatively, for more sensitive substrates, conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol, provides a high-yielding route to the desired ester.

Amidation: The formation of amides from the propanoic acid moiety typically requires the use of coupling agents to activate the carboxylic acid and facilitate the reaction with a primary or secondary amine. google.comfishersci.co.ukresearchgate.netluxembourg-bio.com This approach avoids the competing acid-base reaction that occurs with the direct heating of a carboxylic acid and an amine. fishersci.co.uk Common coupling agents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. masterorganicchemistry.com Another effective coupling agent is propane (B168953) phosphonic acid anhydride (B1165640) (T3P®). google.com

| Transformation | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Esterification | R'-OH, H₂SO₄ (cat.), heat | Ester (R-COOR') | General Knowledge |

| Esterification (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂ 2. R'-OH, Pyridine (B92270) | Ester (R-COOR') | General Knowledge |

| Amidation | R'R''NH, EDC/HOBt, DMF, rt | Amide (R-CONR'R'') | masterorganicchemistry.com |

| Amidation | R'R''NH, T3P®, Et₃N, CH₂Cl₂ | Amide (R-CONR'R'') | google.com |

Reduction: The carboxyl group of the propanoic acid can be reduced to a primary alcohol. This transformation requires a strong reducing agent, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing carboxylic acids. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion, readily reducing the acid to the corresponding 3-(pyrrol-3-yl)propan-1-ol derivative in an appropriate solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup. nih.govmdpi.com

Oxidation: The primary oxidative transformation of the propanoic acid side chain is oxidative decarboxylation, which shortens the alkyl chain by one carbon. wikipedia.org The Hunsdiecker reaction provides a classic method for achieving this, involving the conversion of the carboxylic acid to its silver salt, followed by treatment with a halogen (typically bromine) to yield a bromoalkane with one less carbon. wikipedia.orgchemistnotes.combyjus.com This would transform the propanoic acid side chain into a 2-bromoethyl group. Modifications of the Hunsdiecker reaction, using reagents like N-halosuccinimide with a catalyst, may also be applicable. wikipedia.org It is important to note that for pyrrole-2-carboxylic acids, decarboxylation can also occur under acidic conditions, often involving the addition of water to the carboxyl group. nih.govresearchgate.netnih.govchemtube3d.comresearchgate.net A similar mechanism might be accessible for the 3-propanoic acid derivative under specific conditions.

Chemical Modifications at the Pyrrole (B145914) Ring of 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl-

The pyrrole ring itself is a hub for various chemical modifications, including substitution at the nitrogen atom and electrophilic substitution at the available carbon position.

The nitrogen atom of the pyrrole ring is weakly acidic (pKa ≈ 17.5) and can be deprotonated by a strong base to form the pyrrolide anion. acs.org This anion is a potent nucleophile and readily reacts with various electrophiles, leading to N-substituted derivatives. acs.orgacs.org

N-Alkylation and N-Acylation: Treatment of 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl- with a strong base such as sodium hydride (NaH), potassium hydroxide (B78521) (KOH), or butyllithium (B86547) (BuLi) in an aprotic solvent like DMF or THF will generate the corresponding pyrrolide anion. acs.orgnih.gov Subsequent reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or an acyl halide (e.g., acetyl chloride, benzoyl chloride) will yield the N-alkylated or N-acylated product, respectively. chemistnotes.comnih.gov The regioselectivity strongly favors N-substitution due to the generation of the highly nucleophilic nitrogen anion. acs.org

| Reaction | Base | Electrophile (E+) | Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| N-Alkylation | NaH, KOH | Alkyl Halide (R-X) | DMF, THF | N-Alkyl Pyrrole | acs.orgnih.gov |

| N-Acylation | NaH | Acyl Halide (RCO-Cl) | THF | N-Acyl Pyrrole | chemistnotes.com |

| N-Sulfonylation | NaH | Sulfonyl Chloride (RSO₂-Cl) | DMF | N-Sulfonyl Pyrrole | acs.org |

Pyrrole is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution, typically at a much faster rate than benzene. uop.edu.pkgoogle.com Substitution preferentially occurs at the α-positions (C2 and C5) because the carbocation intermediate is better stabilized by resonance (three resonance structures) compared to substitution at the β-positions (C3 and C4) (two resonance structures). stackexchange.comassets-servd.host

For the 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl- scaffold, the C2 position is the only unsubstituted α-position and is therefore the primary target for electrophilic attack. The directing effects of the existing substituents must be considered: the C5-methyl and C3-propanoic acid groups are electron-donating and thus activating, while the C4-acetyl group is electron-withdrawing and deactivating. masterorganicchemistry.comacs.org The combined effect of the activating groups and the inherent reactivity of the α-position strongly directs incoming electrophiles to the C2 position.

Halogenation: Pyrroles react readily with halogens. acs.org To avoid polyhalogenation and control the reaction, milder halogenating agents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or sulfuryl chloride (SO₂Cl₂) are often used. acs.orgresearchgate.net For the target molecule, treatment with one equivalent of NBS or NCS would be expected to yield the 2-bromo or 2-chloro derivative, respectively. researchgate.net

Nitration: Pyrroles are sensitive to strong acids and can polymerize, so standard nitrating conditions (HNO₃/H₂SO₄) are generally avoided. nih.govalfa-chemistry.com A milder reagent, acetyl nitrate (B79036) (prepared in situ from nitric acid and acetic anhydride), is typically used to achieve mononitration, which would be expected to occur at the C2 position. alfa-chemistry.comrsc.org

Acylation: Friedel-Crafts acylation can introduce an additional acyl group onto the pyrrole ring. nih.gov While pyrroles are highly reactive and can be acylated even without a strong Lewis acid catalyst (e.g., with acetic anhydride at high temperatures), the presence of the deactivating 4-acetyl group on the target molecule might necessitate the use of a Lewis acid like AlCl₃ or ZnCl₂ with an acyl chloride or anhydride. rsc.org The substitution is predicted to occur at the C2 position.

The existing acetyl and methyl groups on the pyrrole ring can also be chemically modified.

Reactions of the Acetyl Group: The carbonyl of the acetyl group can undergo typical ketone reactions.

Reduction: The acetyl group can be selectively reduced to an ethyl group using methods like the Wolff-Kishner (hydrazine, KOH) or Clemmensen (Zn(Hg), HCl) reduction. It can also be reduced to a secondary alcohol (1-hydroxyethyl group) using milder reducing agents like sodium borohydride (NaBH₄). The choice of reagent is critical to avoid reduction of the propanoic acid group.

Oxidation: The acetyl group can be oxidized to a carboxylic acid group via the haloform reaction (e.g., using NaOH/Br₂) if the adjacent methyl group on the pyrrole ring does not interfere. Alternatively, more potent oxidizing agents could be used, though care must be taken to avoid oxidation of the pyrrole ring itself. uop.edu.pk

Reactions of the Methyl Group: The methyl group at C5 can undergo free-radical halogenation on its side chain. acs.orgstackexchange.com This reaction is typically initiated by light (hν) or a radical initiator (like AIBN) using reagents such as N-bromosuccinimide (NBS). This would convert the C5-methyl group into a bromomethyl group, which is a versatile intermediate for further nucleophilic substitution reactions.

Construction of Fused and Bridged Pyrrole Systems from 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl-

The inherent reactivity of the acetyl group and the adjacent pyrrole ring in 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl- provides a powerful platform for the synthesis of fused heterocyclic systems. These reactions typically involve the condensation of the acetyl carbonyl group with a binucleophilic reagent, leading to the formation of a new ring fused to the pyrrole core. Such strategies are instrumental in creating novel chemical entities with potentially enhanced biological activities. nih.govnih.gov

Research into the derivatization of related pyrrole structures has demonstrated the feasibility of constructing fused pyrimidine (B1678525) and triazine rings. nih.govnih.gov The acetyl group at the C-4 position can readily react with various dinucleophiles. For instance, condensation with urea (B33335), thiourea (B124793), or guanidine (B92328) can yield pyrrolo[3,2-e]pyrimidine derivatives. The reaction proceeds via an initial condensation to form an intermediate, which then undergoes intramolecular cyclization and dehydration to afford the fused bicyclic system.

Similarly, the synthesis of pyrrolo-triazines can be envisioned. The versatility of the acetyl group allows for the exploration of a wide range of reaction partners, leading to diverse fused scaffolds. The propanoic acid side chain can also participate in cyclization reactions, either directly or after conversion to a more reactive derivative (e.g., an acid chloride or ester), potentially leading to the formation of bridged systems or lactams, further expanding the structural diversity achievable from this starting scaffold.

Table 1: Representative Strategies for Fused Pyrrole Systems

| Fused System | Reagent Class | Key Reactive Site on Pyrrole Scaffold | Resulting Heterocycle |

| Pyrrolo[3,2-e]pyrimidine | Guanidine/Thiourea | 4-acetyl group | Pyrimidine ring |

| Pyrrolo-triazine | Thiosemicarbazide | 4-acetyl group | Triazine ring |

| Fused Lactam | Intramolecular amidation | 3-propanoic acid and N-1 position | Lactam ring |

Multi-component Reactions for Diversification of 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl- Analogs

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants, represent a highly efficient strategy for generating molecular diversity. semanticscholar.orgorientjchem.org The 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl- scaffold is an excellent candidate for MCRs due to its multiple functional groups that can participate in a variety of transformations.

One-pot synthesis methodologies are particularly advantageous as they are often more environmentally friendly, have shorter reaction times, and can lead to excellent yields of complex products. researchgate.net For instance, a green and simple method has been described for the synthesis of 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]-8-hydroxyquinolines through a three-component reaction involving an amine, a dione, and a chloroacetyl derivative in the presence of a catalyst. researchgate.net This highlights a pathway for functionalizing the C-2 position of a related pyrrole core.

Applying this logic to 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl-, several MCRs can be proposed:

Hantzsch-type Reactions: The acetyl group can serve as the dicarbonyl component in a modified Hantzsch pyridine synthesis, reacting with an aldehyde and an ammonia (B1221849) source to construct a fused dihydropyridine (B1217469) ring.

Ugi or Passerini Reactions: The propanoic acid moiety can be utilized as the acid component in Ugi four-component or Passerini three-component reactions. This would allow for the introduction of significant diversity at the C-3 position by varying the other components (aldehyde/ketone, amine, and isocyanide).

Paal-Knorr Type Syntheses: While the pyrrole ring is already formed, the reactive sites on the scaffold could participate in MCRs that build additional heterocyclic rings appended to the core structure.

These MCR strategies enable the rapid generation of libraries of complex pyrrole analogs from simple and readily available starting materials, which is a powerful approach in modern medicinal chemistry and materials science. nih.gov

Table 2: Potential Multi-component Reactions for Pyrrole Diversification

| MCR Type | Participating Functional Group | Reactants | Potential Product Class |

| Ugi Reaction | 3-propanoic acid | Aldehyde, Amine, Isocyanide | Peptidomimetic derivatives |

| Passerini Reaction | 3-propanoic acid | Aldehyde/Ketone, Isocyanide | α-Acyloxy carboxamide derivatives |

| Hantzsch-type Reaction | 4-acetyl group | Aldehyde, β-ketoester, Ammonia | Fused dihydropyridine systems |

| One-pot Quinoline Synthesis | C-2 position of pyrrole | Amine, Dione, Chloroacetyl derivative | Pyrrolyl-substituted quinolines |

Advanced Spectroscopic and Analytical Characterization Techniques for 1h Pyrrole 3 Propanoic Acid, 4 Acetyl 5 Methyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals, confirming the constitution of 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl-.

One-dimensional ¹H and ¹³C NMR spectra provide primary information about the chemical environment of each nucleus. The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule, including the pyrrole (B145914) N-H and C-H, the propanoic acid chain, the acetyl group, and the methyl group attached to the ring. The chemical shifts (δ) are influenced by the electronic environment, and the splitting patterns (multiplicity) reveal the number of neighboring protons.

Similarly, the ¹³C NMR spectrum displays signals for each unique carbon atom. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. uvic.ca The expected chemical shifts for the primary protons and carbons of the target compound are summarized in the tables below, based on established values for similar pyrrole derivatives. rsc.orgdocbrown.inforesearchgate.netchemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl- Data is predicted based on analogous structures and standard chemical shift values.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| NH -1 | 10.5 - 12.0 | Broad Singlet |

| CH -2 | 6.5 - 7.0 | Singlet |

| -CH ₂-CH₂COOH (α to ring) | 2.7 - 3.0 | Triplet |

| -CH₂-CH ₂COOH (β to ring) | 2.4 - 2.7 | Triplet |

| -COOH | 11.0 - 12.5 | Broad Singlet |

| -COCH ₃ | 2.2 - 2.5 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl- Data is predicted based on analogous structures and standard chemical shift values.

| Carbons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C -2 | 115 - 125 |

| C -3 | 118 - 128 |

| C -4 | 125 - 135 |

| C -5 | 130 - 140 |

| -C H₂-CH₂COOH (α to ring) | 25 - 35 |

| -CH₂-C H₂COOH (β to ring) | 30 - 40 |

| -C OOH | 170 - 180 |

| -C OCH₃ | 190 - 200 |

| -COC H₃ | 28 - 35 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. nanalysis.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl-, a key COSY correlation would be observed between the α-CH₂ and β-CH₂ protons of the propanoic acid side chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. nanalysis.com It allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals. For instance, the proton signal for the ring-CH₃ group would show a correlation to its corresponding carbon signal in the HSQC spectrum.

The protons of the ring-CH₃ group to carbons C-5 and C-4 of the pyrrole ring.

The protons of the acetyl-CH₃ group to the acetyl carbonyl carbon and to C-4 of the pyrrole ring.

The α-CH₂ protons of the propanoic acid chain to C-3 and C-2 of the pyrrole ring and the carboxylic acid carbonyl carbon.

These correlations collectively provide definitive proof of the substitution pattern on the pyrrole ring.

The structure of 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl- possesses features that may lead to dynamic processes such as conformational isomerism (rotamers) or tautomerism. researchgate.net For example, hindered rotation around the C4-acetyl single bond could lead to the existence of different rotamers. nih.gov

Variable Temperature (VT) NMR is the primary technique used to study such dynamic equilibria. ox.ac.uk By acquiring NMR spectra at different temperatures, one can observe changes in the appearance of signals. If a compound exists as two or more species in slow exchange on the NMR timescale at room temperature, separate signals may be observed. As the temperature is increased, the rate of exchange increases, causing the signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal. nih.gov

Conversely, lowering the temperature can "freeze out" conformations that are rapidly interconverting at room temperature, allowing for the observation of individual species. ox.ac.uk Analysis of the spectra at different temperatures can provide thermodynamic parameters, such as the enthalpy and entropy of tautomerization or conformational change. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the elemental formula of the parent ion. For 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl- (C₁₀H₁₃NO₃), HRMS would be used to confirm its elemental composition by matching the experimentally measured exact mass with the theoretically calculated mass.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hyphenated techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry. mdpi.com These methods are essential for assessing the purity of a sample and for identifying the compound within a mixture. nih.govchimia.ch

In an LC-MS or GC-MS experiment, the sample is first injected into the chromatograph, where the components are separated based on their physicochemical properties. As each component elutes from the chromatography column, it enters the mass spectrometer, which generates a mass spectrum for that component.

The mass spectrum of 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl- would show a molecular ion peak corresponding to its molecular weight. Additionally, characteristic fragment ions would be observed, resulting from the cleavage of specific bonds within the molecule. The study of these fragmentation pathways provides valuable structural information that can confirm the identity of the compound. nih.govresearchgate.net Common fragmentation patterns for pyrrole derivatives can be influenced by the substituents on the ring. nih.gov For the target compound, expected fragmentations would involve the loss of moieties such as water (H₂O), the acetyl group (CH₃CO), or cleavage of the propanoic acid side chain. libretexts.org

Table 3: Predicted Mass Spectrometry Fragments for 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl- Based on common fragmentation patterns for related structures.

| m/z | Possible Fragment |

|---|---|

| 195 | [M]⁺ (Molecular Ion) |

| 177 | [M - H₂O]⁺ |

| 152 | [M - CH₃CO]⁺ |

| 122 | [M - CH₂CH₂COOH]⁺ |

These techniques are invaluable not only for confirming the structure and purity of the final product but also for monitoring the progress of its synthesis by identifying intermediates and byproducts. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Hydrogen Bonding Interactions

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. For 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl-, these methods would provide a detailed fingerprint of its functional groups and insights into intermolecular interactions, particularly hydrogen bonding.

The structure of 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl- contains several key functional groups that would give rise to characteristic vibrational bands: a pyrrole ring, a carboxylic acid group, an acetyl group, and methyl groups.

Expected Vibrational Modes:

N-H Stretch: The pyrrole N-H bond typically exhibits a stretching vibration in the region of 3300-3500 cm⁻¹. The exact position and shape of this band are highly sensitive to hydrogen bonding. In the solid state or in concentrated solutions, this band would likely be broadened and shifted to lower wavenumbers due to intermolecular N-H···O=C hydrogen bonding with either the carboxylic acid or acetyl carbonyl groups of neighboring molecules.